molecular formula C17H16O4 B1309320 Ethyl 2-(4-benzoylphenoxy)acetate CAS No. 51848-56-7

Ethyl 2-(4-benzoylphenoxy)acetate

Cat. No. B1309320
Key on ui cas rn: 51848-56-7
M. Wt: 284.31 g/mol
InChI Key: WSYBUCRCYYSRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369123B1

Procedure details

This ester-linked benzophenone was prepared according to the method of PCT Patent Appln. No. WO 93/16131 (Everaerts et al.). In a first step, an ethyl-(4-benzoyl-phenoxy)acetate (EPBA) precursor was prepared by refluxing a mixture of 100.0 grams (0.51 moles) 4-hydroxybenizoplhenonie, 85.2 grams (0.51 moles) ethyl bromoacetate and 800 ml of 2-butanone (MEK) in the presence of an excess of potassium carbonate (209 grams or 1.5 moles). The carbonate was filtered off and the MEK removed on a rotovapor. The residue was crystallized from isopropyl alcohol to yield a white, flaky product with a sharp melting point of 82° C. The structure was confirmed by NoM.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85.2 g
Type
reactant
Reaction Step Three
Quantity
209 g
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].C(=O)([O-])[O-:23].[K+].[K+]>CC(=O)CC>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][O:23][C:5]1[CH:6]=[CH:7][C:2]([C:1](=[O:8])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:3][CH:4]=1)[CH3:21] |f:2.3.4|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
85.2 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
209 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
ADDITION
Type
ADDITION
Details
a mixture of 100.0 grams (0.51 moles) 4-hydroxybenizoplhenonie
FILTRATION
Type
FILTRATION
Details
The carbonate was filtered off
CUSTOM
Type
CUSTOM
Details
the MEK removed on a rotovapor
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to yield a white, flaky product with a sharp melting point of 82° C

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=C1)C(C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.